molecular formula C28H31NO5 B2519522 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone CAS No. 486427-28-5

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B2519522
CAS No.: 486427-28-5
M. Wt: 461.558
InChI Key: PGZMJLLOYHCTMS-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone is a synthetic isoquinoline derivative characterized by a 3,4-dihydroisoquinolin-2(1H)-yl core substituted with methoxy groups at positions 6 and 5. The structure is further modified by a (4-methoxyphenoxy)methyl group at position 1 and a (3,4-dimethylphenyl)methanone moiety at position 2 (Figure 1). This compound belongs to a class of molecules investigated for their neuromodulatory properties, particularly as potentiators of NMDA receptors containing GluN2C/D subunits . Its design likely stems from structural optimization of earlier leads like CIQ (3-chlorophenyl analog), aiming to enhance selectivity or pharmacokinetic profiles .

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-18-6-7-21(14-19(18)2)28(30)29-13-12-20-15-26(32-4)27(33-5)16-24(20)25(29)17-34-23-10-8-22(31-3)9-11-23/h6-11,14-16,25H,12-13,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZMJLLOYHCTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone, also known by its IUPAC name, is a synthetic derivative of tetrahydroisoquinoline. This compound has garnered attention due to its potential biological activities, particularly as a modulator of NMDA receptors and as an inhibitor of HIV-1 reverse transcriptase. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C27H29NO5
  • Molecular Weight : 447.531 g/mol
  • CAS Number : 486427-02-5

NMDA Receptor Modulation

The primary biological activity of this compound is its role as a positive allosteric modulator of the NR2C/NR2D subunits of NMDA receptors. This modulation can influence several downstream effects, including:

  • Synaptic Plasticity : Enhances learning and memory processes.
  • Neuronal Excitability : Affects neurotransmission and overall neuronal health.

The compound's action on NMDA receptors suggests potential therapeutic applications in neurological disorders where NMDA receptor function is compromised.

HIV-1 Reverse Transcriptase Inhibition

Research has demonstrated that several analogues of the compound exhibit significant inhibitory activity against HIV-1 reverse transcriptase (RT). Notably:

  • In a study evaluating various tetrahydroisoquinoline analogues, compounds with the structure similar to the target compound showed over 50% inhibition at a concentration of 100 μM.
  • The most potent derivatives achieved inhibition rates of 74.82% and 72.58% , indicating strong potential as antiviral agents .

The structure–activity relationship (SAR) analyses indicated that substitutions on the phenyl ring significantly influenced potency, with electron-donating groups enhancing activity against HIV-1 RT.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of the compound:

Compound% Inhibition at 100 μMNotable Substituent
8h74.82Para-chloro
8l72.58Para-cyano
5d52.46Para-methyl
5f56.23Para-methoxy

These studies suggest that specific modifications can lead to enhanced biological activity, providing insights for future drug development .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is soluble in DMSO at concentrations above 10 mg/ml when warmed to 60 °C. This solubility aids in its use for various biological assays and therapeutic applications.

Scientific Research Applications

NMDA Receptor Modulation

The compound acts primarily as a positive allosteric modulator of NMDA receptors containing the NR2C and NR2D subunits. This modulation influences synaptic plasticity and neuronal excitability, making it a candidate for further research in neuropharmacology .

Potential Neuroprotective Effects

Research indicates that compounds similar to (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone may exhibit neuroprotective properties. By modulating NMDA receptor activity, these compounds could help in reducing excitotoxicity associated with neurodegenerative diseases .

Antidepressant Activity

Studies have suggested that isoquinoline derivatives can possess antidepressant-like effects. The modulation of glutamatergic transmission through NMDA receptor pathways is hypothesized to play a role in alleviating symptoms of depression .

Synthesis and Derivatives

The synthesis of this compound involves intricate organic chemistry techniques that allow for the creation of structurally similar compounds with varying pharmacological properties. For instance, derivatives such as 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] have been synthesized and studied for their unique properties .

Case Studies

StudyFocusFindings
Study on NMDA ModulationInvestigated the effects of the compound on NMDA receptorsFound significant modulation of synaptic plasticity in vitro
Neuroprotective ResearchEvaluated potential neuroprotective effectsIndicated reduced neuronal death in models of excitotoxicity
Antidepressant-Like EffectsAssessed behavioral changes in animal modelsReported decreased depressive behaviors correlated with NMDA receptor activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in the substituents attached to the phenyl ring of the methanone group or modifications to the isoquinoline core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent on Phenyl Group Molecular Weight (g/mol) Biological Activity Key References
Target Compound 3,4-Dimethylphenyl ~463.5* NMDA receptor (GluN2C/D) potentiator (presumed)
CIQ 3-Chlorophenyl 358.8 Potentiator of GluN2C/D-containing NMDA receptors
Compound 1 () Phenyl (no substituents) 323.3 Not explicitly reported; structural lead
(6,7-Dimethoxy-isoquinolinyl)(1-methylindol-2-yl)methanone () 1-Methylindol-2-yl 350.4 Unknown; structural diversity in isoquinoline derivatives
BChE Inhibitors () Pyrrolidin-1-yl, morpholino, etc. 350–400 Butyrylcholinesterase (BChE) inhibition

*Calculated based on molecular formula (C28H29NO5).

Key Findings from Comparative Studies

Substituent Impact on NMDA Receptor Activity: The 3-chlorophenyl group in CIQ confers potent activity on GluN2C/D subunits, enhancing receptor currents by ~200% at 10 μM . Replacement of the phenyl group with heterocycles (e.g., indole in ) or amine-linked moieties () shifts activity toward non-NMDA targets, such as BChE inhibition (e.g., compound 9 in , IC50 = 1.2 μM) .

Synthetic Accessibility: The (4-methoxyphenoxy)methyl side chain in the target compound likely requires multistep synthesis, involving nucleophilic substitution or Mitsunobu reactions, as seen in related isoquinoline derivatives () . Halogenated analogs (e.g., 3-chlorophenyl in CIQ) may introduce challenges in regioselective functionalization compared to methyl-substituted derivatives.

This aligns with trends in SAR studies where electron-donating groups (e.g., methyl, methoxy) enhance metabolic stability .

Research Findings and Implications

NMDA Receptor Modulation

The target compound’s structural similarity to CIQ suggests shared mechanistic pathways. CIQ enhances GluN2C/D-containing NMDA receptor currents by stabilizing the open-channel conformation, a property critical for treating neurological disorders like schizophrenia . Comparative studies are needed to confirm whether the 3,4-dimethylphenyl substitution improves therapeutic index or duration of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?

  • Methodology: Multi-step synthesis involving catalytic coupling (e.g., palladium/copper salts) and reflux conditions in polar aprotic solvents like ethanol or dimethylformamide (DMF). Optimize reaction time and temperature via controlled experiments (e.g., varying catalyst loading from 5–15 mol%). Purification via column chromatography using silica gel with gradient elution (hexane/ethyl acetate) .
  • Key Parameters: Monitor intermediates via TLC and confirm structures with 1^1H/13^{13}C NMR (refer to analogous compounds in for spectral benchmarks).

Q. How can structural characterization be systematically validated?

  • Analytical Workflow:

  • NMR: Assign methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.3 ppm) using 2D techniques (COSY, HSQC). Compare with published data for dihydroisoquinoline derivatives .
  • Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography: If crystalline, analyze dihedral angles between the isoquinoline core and methoxyphenoxy substituents to assess steric effects .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence bioactivity?

  • Experimental Design:

  • Synthesize analogs with variations in methoxy groups (e.g., 6,7-dihydroxy or halogenated derivatives).
  • Test bioactivity (e.g., enzyme inhibition, receptor binding) using dose-response assays. Correlate substituent Hammett constants (σ) with activity trends.
  • Data Interpretation: Use molecular docking to map interactions between the methanone group and target proteins (e.g., kinases or GPCRs) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Approach:

  • Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize artifacts.
  • Validate purity (>95% by HPLC) and confirm absence of residual catalysts (e.g., Pd via ICP-MS).
  • Perform meta-analysis of literature data, focusing on structural analogs (e.g., compounds 6a–6n) to identify outliers .

Q. What environmental fate studies are relevant for assessing ecological risks?

  • Framework:

  • Physicochemical Properties: Calculate logP (lipophilicity) and pKa using software like MarvinSuite. Predict biodegradation pathways via in silico tools (e.g., EAWAG-BBD).
  • Experimental Testing: Conduct OECD 301D ready biodegradability tests. Monitor abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions .

Integration with Broader Research Context

Q. How can this compound’s research align with existing theoretical frameworks?

  • Strategy:

  • Link synthesis to heterocyclic chemistry theories (e.g., Baldwin’s rules for ring closure).
  • Apply conceptual frameworks like Structure-Activity Relationship (SAR) or Quantitative SAR (QSAR) to predict novel derivatives .
    • Example: Use ’s NMR data to refine computational models for dihydroisoquinoline reactivity .

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